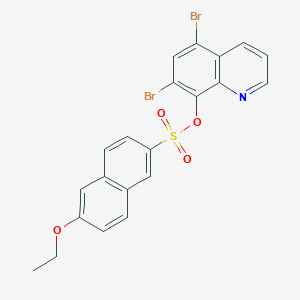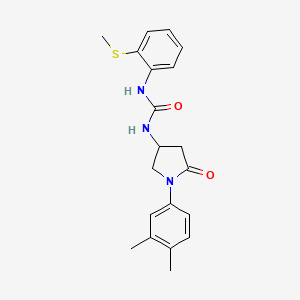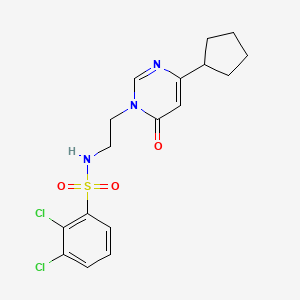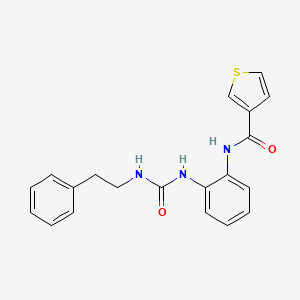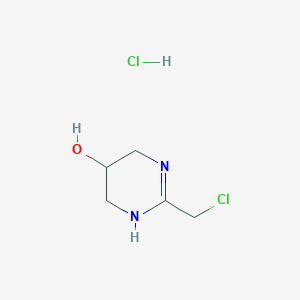
2-(2,3-Dimethylphenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxo-N-phenylethanehydrazonoyl bromide” was used in a reaction with “3-amino-5-phenylpyrazoles” to produce "3-phenylazo-2-(4-methyl-2-phenyl-thiazol-5-yl)-6-phenyl-5H-imidazo[1,2-b]pyrazoles" . This suggests that your compound might be a derivative or a precursor in similar reactions.
Synthesis Analysis
The synthesis of the related compound involved a reaction with “3-amino-5-phenylpyrazoles” in boiling ethanol . This might suggest a possible synthesis pathway for your compound.
Scientific Research Applications
Synthesis and Fungicidal Activity
Thiazole derivatives, similar in structural complexity to the specified compound, have been synthesized and evaluated for their fungicidal activities. For example, new thiazole derivatives prepared from 2-bromo-1-(3,4-dimethylphenyl)ethanone have shown significant potential in fungicidal applications. These compounds are characterized by elemental analysis, IR, 1H-NMR, and mass spectral analysis, indicating a methodical approach to understanding their structure and potential uses in agriculture or medicine (Bashandy, Abdelall, & El-Morsy, 2008).
Antimicrobial and Antioxidant Properties
A series of novel thiazole-based compounds have exhibited promising antimicrobial and antioxidant properties. These compounds were synthesized through meticulous chemical processes and evaluated for their bioactivity against pathogenic bacteria and fungi. This research indicates the potential of thiazole derivatives in developing new antimicrobial and antioxidant agents, with implications for healthcare and disease management (Fuloria et al., 2009).
Anti-inflammatory and Anticancer Applications
Compounds structurally related to the specified molecule have been synthesized and assessed for their anti-inflammatory, antioxidant, and antimicrobial activities, showcasing their versatility in medical applications. Some compounds demonstrated significant inhibitory activity against TNF-alpha and IL-6, indicating potential for anti-inflammatory drug development. Moreover, these compounds have been evaluated for their anticancer properties, particularly against breast cancer, highlighting the broader therapeutic potential of thiazole derivatives (Bandgar et al., 2009).
Drug Discovery and Development
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-13-8-7-11-18(14(13)2)23-12-17(22)19-15(3)21-20(24-19)16-9-5-4-6-10-16/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMCHAUQEOVVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

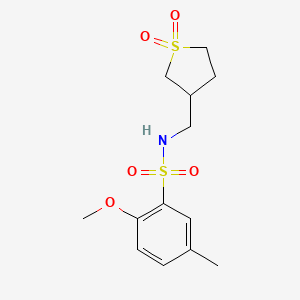
![7-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2601131.png)
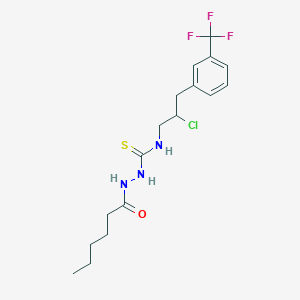
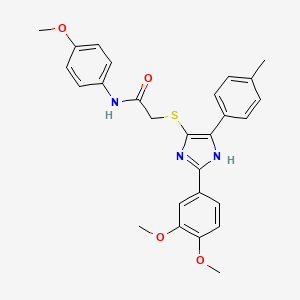

![8-hexyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2601138.png)
